2-[(4R,6S,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Description
Structure
2D Structure
Propriétés
Numéro CAS |
1392-21-8 |
|---|---|
Formule moléculaire |
C35H59NO13 |
Poids moléculaire |
701.8 g/mol |
Nom IUPAC |
2-[(4R,6S,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23?,24+,25-,27+,28-,29-,30-,31+,32?,33+,34+,35-/m1/s1 |
Clé InChI |
XYJOGTQLTFNMQG-XMWOZFRUSA-N |
SMILES isomérique |
CC1C/C=C\C=C\C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O |
SMILES canonique |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Turimycin; Kitasamycin; Leucomycin V; Selectomycin; |
Origine du produit |
United States |
Historical Context and Discovery of Kitasamycin
Early Isolation and Identification of Kitasamycin Complex
Kitasamycin was initially isolated from the bacterium Streptomyces kitasatoensis. drugbank.comwikipedia.orgnih.govpatsnap.commedkoo.com This macrolide antibiotic was identified as having antimicrobial activity against a wide range of pathogens. wikipedia.orgpatsnap.commedkoo.com The drug was developed around 1960. herts.ac.uk
Evolution of Understanding of Kitasamycin Components
The term "Kitasamycin" often refers to a complex mixture of related macrolide compounds. One significant component of this complex is Leucomycin (B7888351) V, which is frequently identified as Kitasamycin itself. nih.gov Over time, various forms and derivatives of Kitasamycin have been identified and studied, including Kitasamycin A3, Kitasamycin hydrate, Acetyl kitasamycin, and Kitasamycin tartrate. wikipedia.orgmedkoo.comnih.govnih.govuni.lugenome.jp This evolving understanding highlights the intricate chemical diversity within the Kitasamycin complex.
Notable Milestones in Kitasamycin Research History
Research into Kitasamycin has revealed its fundamental mechanism of action: it functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. patsnap.comherts.ac.ukgenome.jp This binding action effectively halts bacterial growth by preventing the synthesis of essential proteins required for their survival and proliferation, exhibiting a bacteriostatic effect. patsnap.com Kitasamycin has demonstrated activity against Gram-positive bacteria, Mycoplasma, and Rickettsia. nih.gov
More recent research has explored additional potential applications. For instance, studies have investigated the possible antifibrotic potential of Kitasamycin in a transforming growth factor (TGF)-β1-mediated fibroblast model in vitro. nih.govresearchgate.net Findings suggest that Kitasamycin could impair the transformation of fibroblasts into myofibroblasts and inhibit the expression of proteins involved in fibrotic processes, such as α-smooth muscle actin (α-SMA) and fibronectin, in a concentration-dependent manner. nih.govresearchgate.net This indicates a potential role for Kitasamycin in specific fibrosis prevention strategies. nih.govresearchgate.net
Research has also explored the interactions of Kitasamycin with other antibiotics. For example, studies have evaluated the in vitro interactions between Kitasamycin and various quinolones, such as enrofloxacin, norfloxacin, and oxolinic acid, against Actinobacillus pleuropneumoniae strains. scirp.org These studies have shown varying effects, including indifferent, antagonistic, and synergistic interactions depending on the specific combination and bacterial serotype. scirp.org
The following table summarizes key chemical properties of Kitasamycin and some of its known forms:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Kitasamycin (Leucomycin V) | C₃₅H₅₉NO₁₃ | 701.8 |
| Kitasamycin (general) | C₄₀H₆₇NO₁₄ | 785.969 |
| Kitasamycin hydrate | C₄₁H₇₁NO₁₄ | 802.0 |
| Acetyl kitasamycin | C₄₃H₆₉NO₁₆ | 856.0 |
| Kitasamycin tartrate | C₃₆H₆₁NO₁₂ | 699.4194 |
Classification and Structural Diversification of Kitasamycin
Kitasamycin as a 16-Membered Macrolide Antibiotic
Kitasamycin is classified as a 16-membered polyketide macrolide antibiotic. nih.govncats.ioscitoys.com Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Kitasamycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, thereby blocking the translocation of peptides, a critical step in protein synthesis. ncats.ioscitoys.comfluoroprobe.com This mechanism of action allows it to be effective against a wide range of susceptible cells. ncats.io
Characterization of Kitasamycin Component Analogues (e.g., A1, A3, A4, A5, A13)
The Kitasamycin complex consists of numerous components, including A1, A3, A4, A5, A6, A7, A8, A9, and A13. nih.govmetabolomicsworkbench.org These components exhibit structural differences primarily in two areas:
The acyl substituent at position C-4″ of the mycarose (B1676882) moiety. nih.govmetabolomicsworkbench.org
The alternation of a hydroxyl (R1 = OH) and an acetyl group (R1 = acetyl) at C-3 of the 16-membered lactone ring. nih.govmetabolomicsworkbench.org
The approximate composition of the kitasamycin complex produced by Streptomyces kitasatoensis is about 10% A1/A3, 60% A4/A5, and 30% other components. metabolomicsworkbench.org Major components identified in acetylleucomycin, a derivative, include acetylleucomycin A4, A5; acetylleucomycin A1, A3; acetylleucomycin A6, A7, and acetylleucomycin A13. uni.lu
Table 1: Key Kitasamycin Component Analogues and Their Characteristics
| Component | R2 Acyl Substituent (C-4″ Mycarose Moiety) | R1 Group (C-3 Lactone Ring) | Relative Abundance in S. kitasatoensis Production |
| Kitasamycin (complex) | Varied | Varied | 100% |
| A1/A3 Pair | Isovaleryl | Varied (Hydroxyl/Acetyl) | ~10% metabolomicsworkbench.org |
| A4/A5 Pair | Butyryl | Varied (Hydroxyl/Acetyl) | ~60% metabolomicsworkbench.org |
| Other Components | Varied | Varied | ~30% metabolomicsworkbench.org |
Structural Differences Driving Biological Activity
The subtle structural variations among Kitasamycin analogues significantly influence their biological activity, although all members share the same fundamental mode of action by inhibiting protein synthesis. metabolomicsworkbench.org
Acyl Substituent at C-4″ of Mycarose: Lengthening the carbon chain in the O-acyl group at the C-4″ position of the mycarose moiety leads to a notable increase in in vitro biological activity. metabolomicsworkbench.org The isovaleryl group, found in the A1/A3 pair, is associated with the highest activity. metabolomicsworkbench.orgmetabolomicsworkbench.org This is exemplified by the observation that the A1/A3 pair (R2 = isovaleryl) is the most potent, followed by the A4/A5 pair (R2 = butyryl). metabolomicsworkbench.org While the lipophilic acyl group (R2) does not alter the core mechanism of protein synthesis inhibition, it is believed to aid in the transport of the compound into target bacterial cells. metabolomicsworkbench.org For instance, compound A11 (R2 = H) inhibits protein synthesis in cell-free Escherichia coli extracts as effectively as A1 (R2 = isovaleryl), yet A1 is approximately 30 times more active in inhibiting bacterial growth. metabolomicsworkbench.org
Hydroxyl vs. Acetyl Group at C-3 of Lactone Ring: The presence of a hydroxyl group (R1 = OH) at C-3 of the 16-membered lactone ring generally results in higher in vitro biological activity compared to its acetylated counterpart (R1 = acetyl). metabolomicsworkbench.orgmetabolomicsworkbench.org However, acetylated forms (Ac-group) may exhibit higher blood levels and lower toxicity in vivo. metabolomicsworkbench.org
Aldehyde Group: The aldehyde group present in the lactone ring of Kitasamycin is also related to its antibiotic activity. metabolomicsworkbench.org
Molecular Mechanisms of Antimicrobial Action of Kitasamycin
Ribosomal Interaction and Inhibition of Bacterial Protein Synthesis
The primary mechanism of Kitasamycin's antibacterial activity is the disruption of protein synthesis within the bacterial cell. patsnap.comnih.gov This is achieved through its interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com By interfering with this fundamental process, Kitasamycin effectively halts the production of essential proteins required for bacterial growth, replication, and survival. patsnap.com The macrolide structure of Kitasamycin allows it to bind with high affinity and selectivity to the bacterial ribosome, ensuring effective inhibition of protein synthesis. patsnap.com
Specific Binding to the 50S Ribosomal Subunit
Kitasamycin, like other macrolide antibiotics, specifically targets the large 50S subunit of the bacterial 70S ribosome. patsnap.compatsnap.comcymitquimica.com This interaction is highly specific to bacterial ribosomes, which contributes to its selective toxicity against bacteria over host cells. The binding site is located within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC), which is the active site for peptide bond formation. patsnap.comnih.gov This strategic positioning allows Kitasamycin to interfere with key steps in the elongation phase of protein synthesis. The binding involves interactions with specific nucleotides of the 23S rRNA component of the 50S subunit. researchgate.net
| Antibiotic Class | Ribosomal Subunit Target | Primary Binding Site Component | General Location of Binding |
|---|---|---|---|
| Macrolides (e.g., Kitasamycin) | 50S | 23S rRNA | Nascent Peptide Exit Tunnel (NPET) near the Peptidyl Transferase Center (PTC) |
Obstruction of Peptidyl Translocation
A critical step in protein synthesis that Kitasamycin inhibits is peptidyl translocation. patsnap.comnbinno.com This process involves the movement of the ribosome along the mRNA molecule, which is necessary for the sequential addition of amino acids to the growing polypeptide chain. patsnap.comyoutube.com By binding within the NPET, Kitasamycin physically obstructs the passage of the elongating peptide chain. nih.gov This steric hindrance prevents the ribosome from moving to the next codon on the mRNA, effectively stalling protein synthesis. patsnap.comyoutube.com The blockage of the exit tunnel leads to the premature dissociation of incomplete and non-functional peptides. patsnap.com
Nature of Antibacterial Effect: Bacteriostatic Properties
The primary antibacterial effect of Kitasamycin is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them. patsnap.compatsnap.com By halting protein synthesis, Kitasamycin prevents bacteria from multiplying, allowing the host's immune system to clear the infection. patsnap.com However, at higher concentrations or against highly susceptible bacterial strains, Kitasamycin can exhibit bactericidal (bacteria-killing) activity. patsnap.com The distinction between bacteriostatic and bactericidal action is an important characteristic of its antimicrobial profile.
| Mechanism | Description | Effect on Bacteria |
|---|---|---|
| Inhibition of Protein Synthesis | Binds to the 50S ribosomal subunit, disrupting the translation of mRNA into proteins. | Prevents production of essential proteins for growth and survival. |
| Obstruction of Peptidyl Translocation | Physically blocks the nascent peptide exit tunnel, halting the movement of the ribosome along mRNA. | Stalls protein elongation, leading to incomplete peptides. |
| Interference with Initiation Complex Formation | Prevents the proper assembly of the ribosomal subunits, mRNA, and initiator tRNA. | Reduces the overall rate of protein synthesis initiation. |
| Bacteriostatic Action | Primarily inhibits bacterial growth and reproduction. | Allows the host immune system to eliminate the infection. |
Spectrum of Antimicrobial Activity at the Molecular Level
Activity against Gram-Positive Bacteria
Kitasamycin demonstrates significant activity against a wide range of Gram-positive bacteria. It is particularly effective against Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now Streptococcus pneumoniae) medchemexpress.compatsnap.comncats.ioncats.iophiphar.comjst.go.jp. Studies have shown that kitasamycin can inhibit the vast majority of clinical isolates of these organisms ncats.ioncats.iojst.go.jp. For instance, all isolates of Streptococcus pyogenes were inhibited by 0.39 µg/ml of kitasamycin, and at a concentration of 1.56 µg/ml, it inhibited all Diplococcus pneumoniae isolates, 98% of penicillin G-sensitive Staphylococcus aureus, and 99% of penicillin G-resistant Staphylococcus aureus jst.go.jp. Kitasamycin also shows activity against Enterococcus and Clostridium species apvma.gov.au. Some erythromycin-resistant Staphylococcus aureus strains remain sensitive to kitasamycin patsnap.com.
Table 1: Kitasamycin Activity Against Select Gram-Positive Bacteria (MIC Values)
| Bacterial Species | MIC (µg/mL) | Source |
| Bacillus subtilis | 0.16 | medchemexpress.com |
| Micrococcus luteus | 0.08 | medchemexpress.com |
| Staphylococcus aureus | 0.16 | medchemexpress.com |
| Staphylococcus aureus (clinical isolates) | 1.56 (98-99% inhibition) | jst.go.jp |
| Streptococcus pyogenes | 0.39 | jst.go.jp |
| Streptococcus pneumoniae (Diplococcus pneumoniae) | 1.56 | jst.go.jp |
| Corynebacterium diphtheriae | 0.15 | caymanchem.com |
| Streptococcus suis | 1.21 (MIC50) | nih.govresearchgate.net |
Activity against Select Gram-Negative Bacteria
While primarily known for its Gram-positive activity, kitasamycin also exhibits activity against certain Gram-negative bacteria medchemexpress.comncats.iomedkoo.comapvma.gov.aunih.govphiphar.combupoanimalhealth.compatsnap.com. This includes organisms such as Haemophilus influenzae, Neisseria gonorrhoeae, and Bordetella pertussis apvma.gov.aupatsnap.comcaymanchem.com. It has also shown efficacy against Campylobacter species, which is notable as macrolides are among the few available substances for treating serious Campylobacter infections apvma.gov.au.
Table 2: Kitasamycin Activity Against Select Gram-Negative Bacteria (MIC Values)
| Bacterial Species | MIC (µg/mL) | Source |
| Haemophilus influenzae | 0.15 | caymanchem.com |
| Neisseria gonorrhoeae | 0.6 | caymanchem.com |
| Bordetella pertussis | Active | patsnap.com |
| Legionella pneumophila | Active | patsnap.com |
| Vibrio cholerae | Active | nih.govasm.org |
Activity against Atypical Bacteria (e.g., Mycoplasma, Leptospira, Rickettsia)
Kitasamycin is effective against a range of atypical bacteria. Its spectrum includes Mycoplasma species, Leptospira species, and Rickettsia species medchemexpress.comncats.iomedkoo.comresearchgate.netapvma.gov.aunih.govncats.iophiphar.comcreative-diagnostics.com. Studies on Mycoplasma gallisepticum have shown that while kitasamycin is active, its minimum inhibitory concentration (MIC) can be higher compared to other antimycoplasmal drugs like tiamulin (B153960) tandfonline.comtandfonline.com. For Rickettsia, kitasamycin has been found to be generally effective against species such as Rickettsia prowazekii, Rickettsia rickettsii, Rickettsia sibirica, and Rickettsia tsutsugamushi, with MIC values ranging from 0.005-0.78 µg/ml nih.govjst.go.jp. It also shows activity against Chlamydia trachomatis patsnap.com.
Table 3: Kitasamycin Activity Against Atypical Bacteria
| Bacterial Species | Activity/MIC | Source |
| Mycoplasma spp. | Active | medchemexpress.comncats.iomedkoo.comresearchgate.netapvma.gov.aunih.govphiphar.combupoanimalhealth.comcreative-diagnostics.com |
| Mycoplasma gallisepticum | MIC influenced by concentration | tandfonline.comtandfonline.com |
| Leptospira spp. | Active | medchemexpress.comncats.iomedkoo.comresearchgate.netapvma.gov.aunih.govncats.iophiphar.com |
| Rickettsia spp. | Effective (MIC 0.005-0.78 µg/ml) | medchemexpress.comncats.iomedkoo.comresearchgate.netapvma.gov.aunih.govncats.ionih.govcreative-diagnostics.comjst.go.jp |
| Chlamydia trachomatis | Active | patsnap.com |
Mechanisms of Intrinsic Resistance in Certain Bacterial Genera (e.g., Escherichia coli, Salmonella spp.)
Intrinsic resistance to macrolides, including kitasamycin, is a common characteristic in certain Gram-negative bacterial genera such as Escherichia coli and Salmonella spp. apvma.gov.au. The primary mechanism behind this intrinsic resistance is the structure of their outer membrane, which prevents the macrolide from effectively reaching its ribosomal target in the cytoplasm apvma.gov.aufrontiersin.org. This reduced permeability, particularly due to lipopolysaccharides (LPS) in the outer membrane, acts as a natural barrier apvma.gov.aufrontiersin.org. Additionally, the presence of active ATP-dependent efflux pumps can transport the antibiotic out of the bacterial cell, further contributing to resistance frontiersin.orgwikipedia.org. While kitasamycin A13 has an MIC of >10 µg/mL against E. coli, indicating resistance, it is important to note that macrolide resistance can also be acquired through mechanisms like post-transcriptional methylation of the 23S bacterial ribosomal RNA or the production of drug-inactivating enzymes medchemexpress.comwikipedia.org.
Antifungal Activity Investigations
Investigations into the antifungal activity of kitasamycin have been conducted, with some sources indicating that kitasamycin has shown some antifungal activity cymitquimica.com. While the primary focus of kitasamycin is its antibacterial properties, studies screening for antimicrobial activity in actinomycetes have sometimes included fungal targets. For instance, in one study, 9 out of 17 selected actinomycete strains showed strong activity against both bacterial and fungal groups, with some strains inhibiting Candida albicans and Fusarium oxysporium vjol.info.vn. However, detailed research findings specifically on the antifungal spectrum and potency of kitasamycin itself are less extensively documented compared to its antibacterial profile.
Mechanistic Studies of Bacterial Resistance to Kitasamycin
Modifications of the Ribosomal Binding Site
One of the primary mechanisms of macrolide resistance, including resistance to Kitasamycin, involves alterations to the bacterial ribosome, which is the antibiotic's target site patsnap.commdpi.com. These modifications reduce the binding affinity of the antibiotic, diminishing its inhibitory effect on protein synthesis patsnap.com.
Point Mutations in 23S rRNA Genes (e.g., A2075G mutation)
Point mutations in the 23S ribosomal RNA (rRNA) genes are a significant cause of macrolide resistance nih.govnih.gov. These mutations lead to conformational changes in the ribosome that alter the macrolide antibiotic binding site oup.com. A common and well-studied mutation is the A2058G mutation (using Escherichia coli numbering) in domain V of the 23S rRNA nih.govnih.gov. This mutation, or changes in neighboring nucleotides, can confer resistance to macrolides nih.gov. For instance, the A2075G point mutation in the 23S rRNA gene has been observed in highly macrolide-resistant Campylobacter isolates, contributing to high resistance to azithromycin (B1666446) and erythromycin (B1671065) frontiersin.orgfrontiersin.org. While A2058T was a predominant mutation, A2058G was also found alongside a change in the neighboring base pair at positions 2057 to 2611 in Brachyspira hyodysenteriae researchgate.net.
Data on 23S rRNA mutations and their impact on macrolide resistance:
| Mutation (E. coli numbering) | Effect on Macrolide Binding | Bacterial Species | Source |
| A2058G | Reduces binding affinity | Campylobacter spp. frontiersin.orgfrontiersin.org, S. pneumoniae asm.org | nih.govnih.govfrontiersin.orgfrontiersin.orgasm.org |
| A2058T | Reduces binding affinity | Brachyspira hyodysenteriae researchgate.net | researchgate.net |
| A2059G | Reduces binding affinity | Mycobacterium abscessus asm.org | asm.org |
| C2611A, C2611G | Confers co-resistance | S. pneumoniae asm.org | asm.org |
Mutations in Ribosomal Proteins
Mutations in ribosomal proteins can also contribute to macrolide resistance by affecting the ribosome's interaction with the antibiotic patsnap.comnih.gov. Specifically, mutations in ribosomal proteins L4 and L22 have been noted to affect macrolide binding nih.govasm.org. While some studies on Campylobacter isolates found amino acid changes in ribosomal protein L4 (e.g., V121A and M192I) in both macrolide-resistant and susceptible strains, these changes were not definitively linked to macrolide resistance in that context frontiersin.orgfrontiersin.org. However, in Streptococcus pneumoniae, mutations in ribosomal protein L4 have been established as a cause of macrolide resistance asm.org.
Role of Efflux Pump Activation in Resistance
Efflux pumps are another significant mechanism by which bacteria develop resistance to Kitasamycin and other macrolides patsnap.commdpi.com. These pumps actively transport antibiotic molecules out of the bacterial cell, thereby minimizing the intracellular concentration of the drug and reducing its effectiveness patsnap.commdpi.com.
Several types of efflux pumps are associated with macrolide resistance, including those belonging to the Major Facilitator Superfamily (MFS), ATP-binding cassette (ABC) transporters, and Resistance-Nodulation-Division (RND) efflux pump families mdpi.com. For instance, the MuxABC-OpmB efflux pump in Pseudomonas aeruginosa has been shown to confer resistance to Kitasamycin, along with other macrolides like erythromycin and rokitamycin (B1680717) mcmaster.canih.gov. Another RND-type efflux pump, MexPQ-OpmE, also expressed in Pseudomonas aeruginosa, confers resistance to macrolides, including Kitasamycin mcmaster.ca. In Streptococcus pneumoniae, macrolide efflux is primarily mediated by a two-component efflux pump encoded by the mef(E) and mel (msr(D)) genes frontiersin.orgnih.gov.
Data on efflux pumps and Kitasamycin resistance:
| Efflux Pump System | Type of Pump | Bacterial Species | Antibiotics Conferred Resistance To (Examples) | Source |
| MuxABC-OpmB | RND-type | Pseudomonas aeruginosa | Kitasamycin, Erythromycin, Rokitamycin, Aztreonam, Novobiocin, Tetracycline | mcmaster.canih.gov |
| MexPQ-OpmE | RND-type | Pseudomonas aeruginosa | Kitasamycin, Rokitamycin, Erythromycin, Imipenem, Trimethoprim, Chloramphenicol, Thiamphenicol, Tetracycline, Acriflavine | mcmaster.ca |
| Mef(E)/Mel (msr(D)) | Two-component efflux pump | Streptococcus pneumoniae | 14- and 15-membered macrolides (e.g., Erythromycin), can be induced to higher levels of resistance | frontiersin.orgnih.gov |
Enzymatic Degradation of Kitasamycin
Enzymatic degradation is another mechanism by which bacteria can inactivate Kitasamycin patsnap.compatsnap.com. Bacteria may acquire resistance genes that encode enzymes capable of modifying or degrading the antibiotic, rendering it ineffective patsnap.com. For macrolides, this can involve enzymatic hydrolysis of the macrolactone ring, catalyzed by enzymes such as erythromycin esterases (e.g., EreA and EreB) acs.org. Other drug-inactivating mechanisms include phosphorylation of the 2′-hydroxyl of the amino sugar found at position C5 by phosphotransferases and hydrolysis of the macrocyclic lactone by esterases nih.govdroracle.ai. While these mechanisms are well-documented for macrolides in general, specific enzymatic degradation of Kitasamycin itself by a unique enzyme is less commonly highlighted in the provided search results, but the general macrolide enzymatic inactivation mechanisms apply.
Inducible Resistance Mechanisms: erm Gene Expression
Inducible resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics is primarily mediated by the expression of erm (erythromycin ribosome methylation) genes mdpi.comnih.govoup.com. These genes encode rRNA methyltransferases that add one or two methyl groups to the N-6 exocyclic amino group of adenosine (B11128) 2058 (A2058) in domain V of the 23S rRNA mdpi.comnih.govnih.gov. This methylation disrupts the key hydrogen bond between A2058 and the desosamine (B1220255) sugar at C5 of the macrolide, thereby interfering with antibiotic binding and conferring resistance mdpi.comnih.gov.
The expression of erm genes is often regulated by translational or transcriptional attenuation, which can be relieved by the binding of an inducer antibiotic to the ribosome, leading to the promotion of downstream gene expression nih.gov.
Induction of ermSV by 16-Membered Macrolides
While many erm genes are induced by 14- and 15-membered macrolides, some, like ermSV from Streptomyces viridochromogenes, can be selectively induced by 16-membered macrolides, including Kitasamycin asm.orgresearchgate.netmcmaster.camcmaster.ca. This is in contrast to ermC, which is typically induced by 14-membered macrolides asm.org. Studies have shown that Kitasamycin, along with other 16-membered macrolides such as carbomycin, chalcomycin, cirramycin, maridomycin, and tylosin (B1662201), can induce ermSV expression asm.orgresearchgate.net. This induction mechanism highlights a specific interaction between the structure of 16-membered macrolides and the regulatory elements of certain erm genes, leading to the activation of resistance.
Data on erm gene induction by macrolides:
| erm Gene | Inducing Macrolide Ring Size | Examples of Inducing Macrolides | Bacterial Species | Source |
| ermSV | 16-membered | Kitasamycin, Carbomycin, Chalcomycin, Cirramycin, Maridomycin, Tylosin | Streptomyces viridochromogenes | asm.orgresearchgate.net |
| ermC | 14-membered | Erythromycin, Lankamycin, Matromycin | Staphylococcus aureus | asm.org |
| erm(B) | 14- and 15-membered | Erythromycin, Azithromycin, Clarithromycin | S. pneumoniae frontiersin.org | frontiersin.org |
Differential Induction of ermC and ermSV
Bacterial resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics is frequently mediated by the erm family of 23S rRNA adenine-N6-methyltransferases. These enzymes modify the ribosomal RNA, thereby reducing the affinity of the ribosome for MLS antibiotics nih.gov. The efficiency with which different MLS antibiotics induce the synthesis of Erm methyltransferase varies significantly across organisms and depends on the specific erm gene nih.gov.
Research into the induction efficiency of various MLS antibiotics, including Kitasamycin, has utilized translational attenuator-lac reporter gene fusion constructs nih.govasm.org. Two primary constructs were employed: one based on ermSV from Streptomyces viridochromogenes NRRL 2860 and another based on ermC from Staphylococcus aureus RN2442 nih.govasm.orgresearchgate.net. The regulation of ermC expression, for instance, is known to involve mRNA secondary structure, where low levels of inducing antibiotics cause a rearrangement in the mRNA structure, unmasking the methylase ribosome binding site and promoting translation of the ermC transcript wikigenes.org.
Studies revealed four distinct types of induction responses, which were directly correlated with the macrolide ring size nih.govasm.orgresearchgate.net. Kitasamycin, a 16-membered-ring macrolide, falls into a specific category demonstrating a selective induction pattern nih.govasm.org.
Key Findings on Differential Induction:
Group 1: 14-membered-ring macrolides (e.g., Erythromycin, Lankamycin, Matromycin) and the lincosamide Celesticetin induced both ermSV and ermC nih.govasm.orgresearchgate.net.
Group 2: 12-membered-ring macrolides (e.g., Methymycin), the lincosamide Lincomycin, and the streptogramin type B antibiotic Ostreogrycin B induced neither ermSV nor ermC nih.govasm.orgresearchgate.net.
Group 3: 16-membered-ring macrolides, including Kitasamycin, Carbomycin, Chalcomycin, Cirramycin, Maridomycin, and Tylosin, selectively induced ermSV over ermC nih.govasm.orgresearchgate.net. This indicates that while these antibiotics can trigger the ermSV resistance mechanism, they are less effective, or ineffective, at inducing ermC mediated resistance asm.org.
Group 4: The 14-membered-ring macrolide Megalomicin selectively induced ermC over ermSV nih.govasm.orgresearchgate.net.
These findings suggest that the leader peptide sequence of the erm gene, in conjunction with the bound antibiotic, plays a crucial role in determining the specificity of induction nih.govasm.org. For a given attenuator, the size of the macrolide is a major factor influencing whether it induces resistance nih.govasm.org. Experimental methodologies involved measuring β-galactosidase activity using different substrates (methylumbelliferyl β-D-galactoside for ermSV and o-nitrophenyl-β-D-galactopyranoside for ermC) to assess inducibility coefficients asm.org.
The selective induction of ermSV by 16-membered-ring macrolides like Kitasamycin, but not ermC, highlights the nuanced interactions between macrolide structure and the ribosomal machinery involved in erm gene regulation asm.org. This differential induction contributes to the complex landscape of macrolide resistance, where Kitasamycin may retain activity against certain erythromycin-resistant strains that primarily rely on ermC for resistance .
Table 1: Differential Induction Patterns of ermSV and ermC by Macrolide Antibiotics
| Macrolide Ring Size / Class | Representative Antibiotics | ermSV Induction | ermC Induction |
| 14-membered-ring Macrolides | Erythromycin, Lankamycin, Matromycin, Megalomicin | Induced (Megalomicin: less) nih.govasm.orgresearchgate.net | Induced (Megalomicin: selectively) nih.govasm.orgresearchgate.net |
| 16-membered-ring Macrolides | Kitasamycin, Carbomycin, Chalcomycin, Cirramycin, Maridomycin, Tylosin | Selectively Induced nih.govasm.orgresearchgate.net | Not Induced nih.govasm.orgresearchgate.net |
| 12-membered-ring Macrolides | Methymycin | Not Induced nih.govasm.orgresearchgate.net | Not Induced nih.govasm.orgresearchgate.net |
| Lincosamides | Celesticetin, Lincomycin | Induced (Celesticetin) nih.govasm.orgresearchgate.net | Induced (Celesticetin); Not Induced (Lincomycin) nih.govasm.orgresearchgate.net |
| Streptogramin B | Ostreogrycin B | Not Induced nih.govasm.orgresearchgate.net | Not Induced nih.govasm.orgresearchgate.net |
Biosynthesis Pathways and Strain Engineering for Kitasamycin Production
Identification of Biosynthetic Precursors and Pathways
Beyond simple fatty acids, specific amino acids also play a crucial role in directing the biosynthesis towards particular kitasamycin components. L-valine and L-leucine are known precursors that significantly influence the composition of the kitasamycin complex. uni.luwikipedia.orgd-nb.inforesearchgate.net For instance, L-valine directs biosynthesis towards the A4/A5 component pair (where the R2 substituent is butyryl), while L-leucine promotes the production of the A1/A3 pair (where R2 is isovaleryl). uni.luwikipedia.orgd-nb.inforesearchgate.net
Role of Polyketide Synthases in Kitasamycin Biosynthesis
Kitasamycin is characterized as a polyketide macrolide. ufu.br The biosynthesis of polyketides, a large class of secondary metabolites, is catalyzed by a family of multi-domain enzymes or enzyme complexes known as polyketide synthases (PKSs). wikipedia.orgnih.govmdpi.com PKSs are broadly classified into three types: Type I, Type II, and Type III. wikipedia.orgnih.govmdpi.com
Type I PKSs are typically large, multi-domain polypeptides that can function in either a modular or iterative manner. nih.govmdpi.com They are generally responsible for the production of macrocyclic polyketides, including macrolides, through sequential condensation steps using acyl-CoA precursors. nih.govmdpi.com Given kitasamycin's macrolide structure, its biosynthesis is consistent with the involvement of Type I PKSs, which assemble the complex 16-membered lactone ring. While specific details of the Kitasamycin PKS genes are not extensively detailed in the provided literature, research efforts have focused on cloning the kitasamycin biosynthesis gene cluster to construct genetic engineering strains, indicating the presence and importance of these PKS genes. dissertationtopic.net
Strategies for Enhancing Kitasamycin Fermentation Yields
Improving the fermentation yields of kitasamycin is a critical aspect of its industrial production. Various strategies have been explored, focusing on optimizing precursor availability, manipulating metabolic pathways, and utilizing regulatory mutants. ufu.brscribd.comuni.luwikipedia.orgd-nb.inforesearchgate.netfishersci.fiasm.orguni-saarland.dedntb.gov.ua
Precursor Supplementation and Optimization (e.g., Acetates, Butyrates, Leucine (B10760876) Analogues)
Supplementation of the fermentation medium with specific precursors has proven effective in increasing kitasamycin titers. ufu.brscribd.comuni.luwikipedia.orgd-nb.infofishersci.fiasm.orguni-saarland.dedntb.gov.ua
Acetates and Butyrates: Acetic acid and butyric acid are direct precursors for the kitasamycin lactone ring. ufu.brscribd.com Studies have shown that adding ethyl acetate (B1210297) to the fermentation medium of Streptomyces kitasatoensis Z-7 significantly enhances kitasamycin production. Ethyl acetate, which slowly decomposes to acetic acid, was found to be more effective than sodium acetate. ufu.brscribd.com In a 15-L fermentor, the addition of 0.48% ethyl acetate increased the kitasamycin titer by 21% compared to control conditions. ufu.brscribd.comasm.orgdntb.gov.ua This increase was correlated with higher intracellular and extracellular acetic acid concentrations and enhanced activities of enzymes like acyl-CoA synthetases, acyl-phosphotransferases, and acyl-kinases, which supply acetyl-CoA for the macrolactone ring synthesis. ufu.brscribd.comasm.orgdntb.gov.ua Sodium acetate also increased titers, but to a lesser extent (6.2% increase with 0.15% sodium acetate), and could negatively impact cell growth at higher concentrations. ufu.brscribd.comfishersci.fi
Table 1: Impact of Acetate Precursors on Kitasamycin Production
| Precursor Added | Concentration | Kitasamycin Titer Increase (vs. control) | Effect on Component Profile | Effect on Cell Growth | Reference |
| Ethyl Acetate | 0.48% | 21% (in 15-L fermentor) ufu.brscribd.comasm.org | A5 content increased by 5.1%, A4 decreased slightly ufu.brscribd.com | Almost no effect ufu.brscribd.com | ufu.brscribd.comasm.org |
| Sodium Acetate | 0.15% | 6.2% fishersci.fi | Not specified | Influenced cell growth ufu.brscribd.com | ufu.brscribd.comfishersci.fi |
Leucine Analogues: L-valine and L-leucine can significantly boost total kitasamycin titers, doubling and quadrupling them, respectively. uni.luwikipedia.orgd-nb.inforesearchgate.net They also direct biosynthesis towards specific component pairs: L-valine favors A4/A5, and L-leucine favors A1/A3. uni.luwikipedia.orgd-nb.inforesearchgate.net
Metabolic Engineering Approaches
Metabolic engineering aims to optimize the production of secondary metabolites by manipulating metabolic pathways and regulatory networks within the producer organism. For macrolide biosynthesis, this often involves ensuring an abundant supply of cofactors and precursors derived from primary metabolism (e.g., glycolysis, TCA cycle, amino-acid metabolism) and optimizing the expression levels of biosynthetic genes. nih.gov While specific gene targets for Streptomyces kitasatoensis beyond precursor-related enzymes are not detailed in the provided results, the general principle involves rational genetic manipulation to direct metabolic flux towards kitasamycin synthesis. mdpi.commdpi.com The cloning of the kitasamycin biosynthesis gene cluster and its use in constructing genetic engineering strains represents a direct metabolic engineering approach. dissertationtopic.net
Impact of Regulatory Mutants on Kitasamycin Component Profile
Table 2: Influence of Leucine Analog-Resistant Mutants on Kitasamycin Production
| Mutant Type | Precursor Requirement (for overproduction) | Effect on L-Leucine Production | Kitasamycin Component Profile | Economic Value | Reference |
| 4-Azaleucine-resistant mutants | None | Overproduces L-leucine uni.luwikipedia.orgd-nb.infouni-saarland.de | Mainly A1/A3 pair uni.luwikipedia.orgd-nb.infouni-saarland.de | Produces potent A1/A3 complex without expensive precursors uni.luwikipedia.orgd-nb.infouni-saarland.de | uni.luwikipedia.orgd-nb.infouni-saarland.de |
Microbial Strain Improvement Techniques for Streptomyces kitasatoensis
Strain improvement is fundamental to enhancing the industrial production of secondary metabolites like kitasamycin. For Streptomyces kitasatoensis, this involves techniques aimed at increasing productivity and optimizing the desired component profile. researchgate.netmdpi.comresearchgate.net
Conventional strain improvement has historically relied on random mutagenesis followed by selection. mdpi.comresearchgate.net This classical approach involves inducing random mutations in the microorganism's genome (e.g., through UV irradiation or chemical agents) and then screening for survivor strains with improved characteristics, such as higher kitasamycin titers. researchgate.net The isolation of leucine analog-resistant mutants, which exhibit altered regulatory control leading to increased kitasamycin production and a favorable component profile, is a direct example of successful strain improvement in Streptomyces kitasatoensis through selection of advantageous mutations. uni.luwikipedia.orgd-nb.inforesearchgate.netasm.orguni-saarland.de
Other classical genetic recombination techniques, such as protoplast fusion and whole genome shuffling, have also been employed in Streptomyces species to facilitate recombination and construct improved strains for antibiotic production. researchgate.netmdpi.comresearchgate.netnih.gov While these methods have been successfully applied to enhance the production of other clinically relevant molecules in various Streptomyces strains (e.g., tylosin (B1662201) production by Streptomyces fradiae), their direct application specifically for kitasamycin in Streptomyces kitasatoensis is implied by the general context of Streptomyces strain improvement rather than explicitly detailed in the provided search results. researchgate.netmdpi.comresearchgate.netnih.gov These techniques contribute to generating genetic variability and identifying high-producing phenotypes. mdpi.comresearchgate.net
Random Mutagenesis and Selection
Random mutagenesis is a classical strain improvement technique that involves inducing random genetic changes in a microorganism, followed by selection for strains with desired characteristics, such as increased antibiotic production. creative-biostructure.comresearchgate.net For Kitasamycin production, random mutagenesis and selection have proven effective in Streptomyces kitasatoensis. nih.govasm.org
A notable example involves the isolation of 4-azaleucine-resistant mutants of Streptomyces kitasatoensis B-896. nih.govasm.org Streptomyces kitasatoensis B-896 was found to be highly susceptible to L-leucine analogs like 4-azaleucine. nih.gov Through selection for resistance to 4-azaleucine, mutants were identified that overproduced L-leucine. nih.govasm.org These regulatory mutants are presumed to have an α-isopropylmalate synthase, the initial enzyme in the L-leucine pathway, that is either derepressed or desensitized to feedback inhibition by leucine. nih.gov
The following table summarizes the effect of L-leucine and isoamyl alcohol on Kitasamycin production by S. kitasatoensis B-896:
| Incubation (days) | Control (U/ml) | L-leucine (1%) (U/ml) | L-leucine (1%) + Isoamyl Alcohol (0.2%) (U/ml) |
| 6 | 600 | 1700 | 2500 |
| 8 | 600 | 1700 | 2500 |
Data adapted from asm.org.
Genetic Recombination Strategies
Genetic recombination involves the exchange of genetic material between different organisms or within the same organism, leading to new combinations of traits. wikipedia.org In the context of antibiotic production by Streptomyces species, genetic recombination strategies are powerful tools for metabolic engineering and strain improvement. isomerase.co.ukplos.orgfrontiersin.org While specific detailed studies on genetic recombination solely focused on Kitasamycin production are less explicitly detailed in the provided search results compared to random mutagenesis, the general principles and techniques are broadly applicable to Streptomyces species for enhancing secondary metabolite biosynthesis.
Common genetic recombination strategies employed in Streptomyces include homologous recombination and site-specific integration. plos.orgfrontiersin.org Homologous recombination is a process where DNA sequences are exchanged between two similar or identical molecules of DNA. wikipedia.org This can be leveraged to introduce, delete, or modify specific genes within the Kitasamycin biosynthetic gene cluster in Streptomyces kitasatoensis. For example, in Streptomyces kanamyceticus, homologous recombination was used to construct strains with altered kanamycin (B1662678) biosynthesis pathways, leading to a 12-fold higher yield of kanamycin B in a kanJ-disruption strain and a 54% lower kanamycin B yield in an overexpressing strain with three copies of kanJ and kanK. plos.org Such targeted gene modifications can optimize the flux through the biosynthetic pathway, reduce undesirable byproducts, or enhance the production of specific Kitasamycin components. plos.org
Another approach involves protoplast fusion, which allows for the recombination of entire genomes from different strains, mimicking and accelerating evolutionary processes. researchgate.net This technique generates combinatorial libraries of new strains with potentially improved production capabilities. researchgate.net By manipulating the biosynthetic pathways and individual enzymes, it is possible to engineer microbes to produce higher titers of the target natural product, eliminate competing natural products, or generate novel analogs with improved properties. isomerase.co.uk These strategies, while not exclusively detailed for Kitasamycin in the provided context, represent the advanced metabolic engineering tools available for optimizing antibiotic production in its producing organism, Streptomyces kitasatoensis.
Chemical Synthesis and Derivatization of Kitasamycin
Semisynthetic Modification Strategies for Kitasamycin Derivatives
Semisynthetic approaches play a vital role in generating Kitasamycin derivatives by chemically modifying the naturally occurring macrolide structure. Kitasamycin, also known as Leucomycin (B7888351), is a 16-membered macrolide antibiotic wikipedia.orgcore.ac.ukebsco.com. Many macrolide antibiotics, including Kitasamycin, are natural products obtained through fermentation, and numerous semisynthetic derivatives have been successfully synthesized researchgate.net.
One notable strategy involves the highly selective oxidation of leucomycines to their corresponding 16-membered 9- and 13-oxo macrolides ncats.io. This transformation is achieved using hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) and polymer-bound 2-iodoxybenzoic acid (IBX) ncats.io. These oxo-macrolides serve as crucial intermediates for subsequent chemical derivatization steps, allowing for further structural diversification ncats.io.
Another important modification site is the C-3 position of the macrolactone ring. Research has explored the epimerization and methylation of the 3-hydroxyl group nih.gov. Specifically, the methylation of this hydroxyl group has been shown to improve the pharmacoprofile of leucomycin antibiotics nih.gov. Examples of such modifications include the synthesis of 3-O-acyl-3-epi-leucomycin A7 analogues, 3-O-acylleucomycin A7 analogues, and 3-O-methylleucomycin analogues nih.gov.
Furthermore, nitroso Diels–Alder reactions of leucomycin A7 have facilitated the synthesis of a series of 10,13-disubstituted 16-membered macrolides nih.gov. These cycloaddition reactions proceed with high regio- and stereoselectivity, despite the inherent complexity of the leucomycin structure nih.gov. Subsequent chemical modifications of these nitroso cycloadducts, including N–O bond reduction, have also been successfully performed, opening avenues for further structural diversity nih.gov.
Introduction of Diverse Side Chains for Functional Modulation
The introduction of diverse side chains at specific positions within the Kitasamycin structure is a key strategy for modulating its biological and physicochemical properties. Kitasamycin exists as a complex of several components, known as leucomycins (e.g., Leucomycin A1, A3, A4, A5), which naturally differ in their substituents, particularly at positions 3 of the macrocycle and 4'' of the mycaminose (B1220238) sugar fluoroprobe.comgenome.jp.
The nature of the substituent at position 3 of the lactone ring significantly influences the biological activity of the compound fluoroprobe.com. For example, the 3-acetylated forms, such as leucomycin A3 (Josamycin), are generally less active than their 3-hydroxylated counterparts, such as leucomycin A1 fluoroprobe.com. This highlights the direct impact of side chain modifications at this position on the compound's potency.
The substituent at the 4'' position on the mycaminose sugar also plays a critical role, particularly in aiding the compound's entry into target cells. An isovaleryl group at this position, for instance, contributes to this functional aspect fluoroprobe.com.
Beyond natural variations, synthetic efforts have introduced new side chains. The diversification of leucomycin nitroso cycloadducts, through processes like N–O bond reduction, has led to macrolides featuring additional 1,4-amino alcohol substituents nih.gov. The specific substituent group within the pyridine (B92270) ring of these cycloadducts has been demonstrated to modulate their antiproliferative and cytotoxic activities nih.gov.
Methylation of the 3-hydroxyl group is another example of side chain modification that leads to functional modulation. 3-O-Methylrokitamycin, a derivative, has shown enhanced antibacterial activity in vitro, while 3,3''-di-O-methyl-4''-O-(3-methylbutyl)leucomycin V has exhibited improved metabolic stability in rat plasma in vitro nih.gov. These findings underscore how targeted side chain modifications can lead to improved pharmacokinetic profiles and enhanced biological activity.
Synthesis of Kitasamycin Salts and Complex Forms (e.g., Kitasamycin Phosphate)
The synthesis of Kitasamycin salts and complex forms is important for improving its solubility, stability, and bioavailability. Two prominent examples are Kitasamycin Phosphate (B84403) and Kitasamycin Tartrate.
Kitasamycin Phosphate: Kitasamycin phosphate is synthesized through a reaction involving phosphoric acid and Kitasamycin. The process typically involves dissolving both phosphoric acid and Kitasamycin in a mixture of water and various organic solvents, such as ethanol, acetone, and ether wikipedia.org. This mixture is then thoroughly stirred, and the pH is carefully regulated, generally within a range of 2 to 11 wikipedia.org. Following the reaction, Kitasamycin phosphate is obtained through extraction and drying procedures wikipedia.org. For instance, one method describes separately dissolving phosphoric acid and Kitasamycin in acetone, mixing them, and adjusting the pH using hydrochloric acid and sodium hydroxide (B78521). This leads to the precipitation of Kitasamycin phosphate, which is then washed with water, re-extracted with an organic solvent like ethanol, washed again, and finally dried wikipedia.org. Kitasamycin phosphate is characterized as a "multi-component compound" or "polycompound" possessing stable and distinct physicochemical properties wikipedia.org.
Kitasamycin Tartrate: Kitasamycin Tartrate is another well-known salt form of Kitasamycin wikipedia.orgchem960.com. Its preparation can involve dissolving Kitasamycin Tartrate in water, followed by the addition of sodium hydroxide TS and n-butyl acetate (B1210297) scitoys.com. The mixture is shaken, and the n-butyl acetate layer is discarded scitoys.com. Subsequent processing of the aqueous layer confirms the presence of tartrate through qualitative tests scitoys.com. A solution containing 3.0 g of Kitasamycin Tartrate in 100 mL of water typically exhibits a pH between 3.0 and 5.0 scitoys.com.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Kitasamycin Research
High-Performance Liquid Chromatography (HPLC) for Component Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is extensively employed for the separation and quantification of Kitasamycin and its related components and impurities. A developed HPLC method for Kitasamycin active ingredients utilized a Diamonsil C18 column (250 mm × 4.6 mm, 5 μm particle size) with a mobile phase composed of 0.1 mol/L ammonium (B1175870) acetate-methanol-acetonitrile (40:55:5, V/V) at a flow rate of 0.8 mL/min. Detection was performed using a UV detector set at 231 nm, with the column temperature maintained at 60°C. wikipedia.org This method demonstrated a linear range of 10-100 μg with a correlation coefficient (r) greater than 0.999, and a limit of detection (LOD) of less than 1 μg. wikipedia.orgwikidata.org The robustness and repeatability of this method have been deemed satisfactory for quality control purposes, and it has been incorporated into the Chinese Pharmacopoeia 2005 for controlling Kitasamycin raw material. wikipedia.orgwikidata.org
Furthermore, HPLC coupled with charged aerosol detection (CAD) has been developed for the quantification of related substances in leucomycin (B7888351) (Kitasamycin) bulk drugs and tablets. To facilitate broader laboratory application, a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) detection method was also established, guided by the relative response observed in HPLC-CAD. The HPLC-UV method exhibited good precision, reproducibility, and linearity, with a determination coefficient exceeding 0.9999. The limits of detection and quantification for this method were 0.3 μg/mL and 0.5 μg/mL, respectively. Recoveries at spiked concentrations ranging from 0.1% to 1.2% were between 92.9% and 101.5%, with relative standard deviations (RSDs) below 2.0%. fishersci.ca
Mass Spectrometry (MS) Techniques for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) techniques are indispensable tools for the structural elucidation and trace analysis of Kitasamycin and its various components. MS measures the mass-to-charge ratio (m/z) of individual molecules, providing crucial information for determining elemental composition and gaining partial structural insights through fragmentation patterns. mitoproteome.org While powerful, MS alone has limitations in fully elucidating the three-dimensional structure of a molecule or distinguishing between enantiomers. mitoproteome.org
Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) offers a highly sensitive and efficient approach for the determination of Kitasamycin and its acetylated derivatives. This technique has been successfully applied for the simultaneous determination of twelve components of acetylkitasamycin (B1171784) and Kitasamycin in swine plasma and animal feedstuffs. wikipedia.orgwikidata.orgwikidata.org
Sample preparation typically involves extraction with acetonitrile (B52724) followed by purification using an Enhanced Matrix Removal (EMR)-lipid cartridge. wikipedia.orgwikidata.org Chromatographic separation is often achieved using a Shim-pack VP-ODS column with a 25-minute gradient elution, employing 5 mmol/L ammonium acetate (B1210297) and acetonitrile as the mobile phase at a flow rate of 0.2 mL/min. wikipedia.org Identification and quantification are performed using electrospray ionization (ESI) in positive mode, coupled with multiple reaction monitoring (MRM). wikipedia.org
Research findings demonstrate high sensitivity and accuracy:
Limits of Quantitation (LOQs): For acetylkitasamycin A1A3, A13, and Kitasamycin A3, A13 in swine plasma, LOQs were 3 μg/L, while for the other eight components, LOQs were 5 μg/L. wikipedia.org In animal feedstuffs, LOQs for Kitasamycin A1, A4, A5, and A13 ranged from 1.1 to 2.0 μg/kg. wikidata.orgwikidata.org
Recoveries: Mean recoveries in swine plasma ranged from 85.3% to 103.5%. wikipedia.org In different feedstuffs, satisfactory recoveries for Kitasamycin A1, A4, A5, and A13 were between 74.0% and 98.8%, with relative standard deviations (RSDs) below 10.4%. wikidata.orgwikidata.org
Linearity: Correlation coefficients (R²) exceeded 0.99 for all matrices in swine plasma analysis. wikipedia.org For feedstuffs, good linear correlation coefficients (r) greater than 0.9990 were observed in the matrix-matched standard curve range of 0.02–50.0 μg/L. wikidata.orgwikidata.org
UHPLC-MS/MS methods have also been developed for the rapid determination of multiple antibiotic and sedative residues, including Kitasamycin, in freshwater fish. These methods utilize a modified QuEChERS extraction and demonstrate good correlation coefficients (R² > 0.995), a recovery range of 66.2–118.5%, and intra-day and inter-day RSDs below 9.7% and 12.8%, respectively. The limits of detection (LOD) ranged from 0.08–1.46 μg/kg, and limits of quantification (LOQ) from 0.25–4.86 μg/kg. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are crucial for identifying components of 16-membered macrolide antibiotics and are widely applied in environmental analysis. wikipedia.org Antibiotics, including Kitasamycin, are recognized as "pseudopersistent" contaminants in aquatic environments due to their continuous input into ecosystems, necessitating their monitoring in wastewaters, surface water, groundwater, and even drinking water. mims.com
A significant challenge in LC-MS environmental analysis, particularly with electrospray ionization (ESI) MS, is signal suppression caused by matrix effects, which can lead to inaccurate results and decreased method sensitivity. mims.com To address this, sample preconcentration often involves off-line solid phase extraction (SPE) prior to LC analysis. mims.com Despite these challenges, LC-MS/MS methods are considered the "gold standard" for detecting residues like Kitasamycin and Josamycin due to their high accuracy and sensitivity. However, these methods typically require expensive equipment, complex sample pretreatment, extended detection times, and specialized technical personnel, which can limit their application for on-site, large-scale sample analysis. mims.comnih.gov
Immunological Assays for Kitasamycin Detection and Quantification
Immunological assays provide rapid and straightforward alternatives for the detection and quantification of Kitasamycin, particularly for on-site screening and mass sample analysis. Key platforms include Enzyme-Linked Immunosorbent Assay (ELISA) and Gold Immunochromatographic Assay (GICA). mims.comwikipedia.org
Enzyme-Linked Immunosorbent Assay (ELISA) Development
The development of indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) for Kitasamycin involves the preparation of a Kitasamycin hapten, often through the o-carboxymethoxylamine method, which is then used to produce specific monoclonal antibodies. mims.comnih.govfishersci.ienih.gov
Research has demonstrated the following performance characteristics for Kitasamycin icELISA:
Antibody Sensitivity (IC50): A half inhibition concentration (IC50) of 1.49 ng/mL has been achieved for Kitasamycin. mims.comnih.govwikipedia.orgmims.com Another study reported an IC50 of 5.7 ± 1.4 μg/L using the sensitive antibody KA/2A9, achieved through optimized ELISA conditions. fishersci.ienih.gov
Specificity (Cross-Reactivity): The monoclonal antibody developed for Kitasamycin shows significant cross-reactivity with Josamycin (55.8%) but very low cross-reactivity (<0.2%) with other macrolides such as Spiramycin, Tilmicosin, Tylosin (B1662201), Azithromycin (B1666446), Erythromycin (B1671065), and Clarithromycin. wikipedia.org
Limits of Detection (LODs): In various animal tissues, the LODs for Kitasamycin ranged from 22.47 μg/kg to 29.32 μg/kg. fishersci.ienih.gov
Recoveries: Recoveries from fortified animal tissues were typically within 70% to 120%, with coefficients of variation below 20%. fishersci.ienih.gov
Optimization of ELISA conditions, including ionic strength, pH, and methanol (B129727) content, is critical for enhancing assay stability and sensitivity. nih.govnih.gov
Gold Immunochromatographic Assay (GICA) Development
Gold Immunochromatographic Assay (GICA) has been developed as a rapid and simple diagnostic tool for the on-site detection of Kitasamycin and Josamycin residues, particularly in milk and egg samples. mims.comnih.govwikipedia.orgmims.comalfa-chemistry.commims.com These assays often utilize a hand-held strip scanner for quantitative analysis. mims.comnih.govmims.comalfa-chemistry.com
Performance parameters for Kitasamycin GICA include:
Visual Limits of Detection (vLOD) and Cut-off Values:
For milk, the visual LOD is 5 μg/L, with a cut-off value of 25 μg/L. nih.gov Another reported calculated LOD for Kitasamycin in milk is 1.51 μg/L. mims.comnih.govmims.comalfa-chemistry.com
For eggs, the visual LOD is 15 μg/kg, with a cut-off value of 75 μg/kg. nih.gov Another reported calculated LOD for Kitasamycin in eggs is 3.0 μg/kg. mims.comnih.govmims.comalfa-chemistry.com
Recoveries: The mean recovery rate for GICA ranged from 79.3 ± 9.2% to 110 ± 4.7%, with coefficient of variation (CV) values ranging from 4.3% to 13.8%. mims.comnih.gov These results have been validated by LC-MS/MS, demonstrating consistency between the two methods. mims.comnih.govmims.com For comparison, LC-MS/MS recoveries ranged from 88.3 ± 7.2% to 107 ± 3.9%, with CV values from 3.7% to 11.2%. mims.comnih.gov
The development of GICA offers a valuable method for rapid screening that meets maximum residue limit (MRL) requirements set by regulatory authorities. mims.comnih.gov
Comparative Molecular and Mechanistic Analyses of Kitasamycin
Comparison of Molecular Mechanism of Action with Other Macrolide Classes
The fundamental molecular mechanism of action for Kitasamycin, consistent with other macrolide antibiotics, involves the inhibition of bacterial protein synthesis. nih.govncats.iopatsnap.compatsnap.comcymitquimica.combiosynth.com This inhibitory effect is achieved through its reversible binding to the 50S ribosomal subunit within the bacterial ribosome. nih.govpatsnap.compatsnap.comcymitquimica.combiosynth.com
Specifically, Kitasamycin interferes with the translocation step of protein synthesis. Translocation is a vital process during which the ribosome moves along the messenger RNA (mRNA) strand, facilitating the sequential addition of amino acids to the nascent polypeptide chain. By binding to the 23S ribosomal RNA (rRNA) located within the 50S subunit, Kitasamycin impedes the proper movement of the ribosome, thereby halting the synthesis of essential proteins. patsnap.compatsnap.com This disruption compromises the bacterial cells' ability to maintain critical functions, leading to compromised cell wall construction, metabolic processes, and reproduction, ultimately resulting in bacterial cell debilitation and demise. patsnap.compatsnap.com Furthermore, Kitasamycin has been observed to disrupt the formation of the initiation complex, an early and crucial stage in protein synthesis, which further enhances its antibacterial potency. patsnap.com The primary antibacterial activity of Kitasamycin is bacteriostatic, meaning it inhibits bacterial growth rather than directly causing bacterial death. patsnap.com
While sharing the core mechanism of 50S ribosomal subunit binding, macrolides exhibit structural variations, such as the size of their lactone rings (e.g., 14-membered, 15-membered, or 16-membered), and specific binding interactions, which can influence their spectrum of activity and pharmacokinetic properties. Kitasamycin is categorized as a 16-membered macrolide. Other macrolides, such as erythromycin (B1671065) (a 14-membered macrolide) and azithromycin (B1666446) (a 15-membered azalide), also target the 50S ribosomal subunit. Telithromycin, a ketolide, is a semi-synthetic derivative of erythromycin developed to circumvent certain resistance mechanisms. wikipedia.orgmims.comguidetopharmacology.orguni.lunih.gov In contrast, fidaxomicin, another macrocyclic antibiotic, primarily inhibits Clostridioides difficile by binding to the RNA polymerase sigma subunit, a distinct mechanism that differentiates it from other ribosome-targeting macrolides. wikipedia.orgwikidoc.orgmims.comcenmed.comuni.lu
The following table presents a comparative overview of the molecular mechanism of action for Kitasamycin and other representative macrolide classes:
| Macrolide Class | Example Compound | Mechanism of Action (Primary) | Specific Target |
| 16-membered Macrolide | Kitasamycin nih.govpatsnap.compatsnap.comcymitquimica.combiosynth.com | Inhibits bacterial protein synthesis nih.govpatsnap.compatsnap.comcymitquimica.combiosynth.com | 50S ribosomal subunit (23S rRNA), interferes with translocation and initiation complex formation patsnap.compatsnap.com |
| 14-membered Macrolide | Erythromycin | Inhibits bacterial protein synthesis | 50S ribosomal subunit, interferes with translocation |
| 15-membered Azalide | Azithromycin | Inhibits bacterial protein synthesis | 50S ribosomal subunit, interferes with translocation |
| Ketolide | Telithromycin wikipedia.orgmims.comguidetopharmacology.orguni.lunih.gov | Inhibits bacterial protein synthesis | 50S ribosomal subunit, designed to overcome certain resistance mechanisms wikipedia.orgmims.comguidetopharmacology.orguni.lunih.gov |
| Macrocyclic antibiotic (non-ribosomal target) | Fidaxomicin wikipedia.orgwikidoc.orgmims.comcenmed.comuni.lu | Inhibits bacterial RNA synthesis mims.comcenmed.com | RNA polymerase sigma subunit mims.comcenmed.com |
Comparative Analysis of Resistance Mechanisms Across Macrolides
Resistance to macrolide antibiotics, including Kitasamycin, can arise through several established mechanisms. The most common mechanisms include target site modification, active efflux, and, to a lesser extent, enzymatic inactivation. patsnap.compatsnap.com
Target Site Modification: This is a predominant mechanism, often involving ribosomal methylation. Bacteria can acquire resistance genes, such as erm (erythromycin ribosome methylation) genes, which encode methyltransferase enzymes. These enzymes modify specific adenine (B156593) residues within the 23S rRNA of the 50S ribosomal subunit, thereby decreasing the binding affinity of macrolides. patsnap.com This modification can confer cross-resistance to macrolides, lincosamides, and streptogramin B (known as the MLSв phenotype). Kitasamycin, like other macrolides that bind to the 50S subunit, can be affected by this resistance mechanism. patsnap.com
Efflux Pumps: Bacteria can develop resistance by actively expelling the antibiotic from the cell. Genes encoding efflux pumps, such as mef (macrolide efflux) genes, contribute to this mechanism. These pumps reduce the intracellular concentration of the antibiotic, rendering it ineffective. patsnap.com
Enzymatic Inactivation: Although less common for macrolides compared to other antibiotic classes, some bacteria may produce enzymes that chemically modify or degrade the antibiotic, leading to its inactivation. patsnap.com
Mutations in Ribosomal Proteins or rRNA: Mutations within ribosomal proteins or the 23S rRNA itself can also diminish the binding affinity of macrolides, consequently reducing their inhibitory effect on protein synthesis. patsnap.com
Kitasamycin's reported effectiveness against some erythromycin-resistant bacteria suggests that while it shares a common ribosomal target, there might be subtle differences in its specific binding interactions or its susceptibility to certain efflux pumps or ribosomal modifications compared to erythromycin. nih.govncats.io Nevertheless, the general principles of macrolide resistance, particularly ribosomal methylation and efflux, are broadly applicable across the macrolide class.
Investigation of Synergistic and Antagonistic Interactions with Other Antibiotics
Investigating the synergistic and antagonistic interactions of Kitasamycin with other antibiotics is critical for optimizing combination therapies and mitigating the development of antibiotic resistance. While extensive specific findings on Kitasamycin's interactions are not comprehensively detailed in the provided search results, general principles concerning macrolide interactions can be inferred.
Macrolides, being primarily bacteriostatic agents, can sometimes exhibit antagonistic interactions with bactericidal antibiotics that necessitate active bacterial growth for their mechanism of action, such as beta-lactams (e.g., penicillin, carbenicillin). guidetopharmacology.orgmetabolomicsworkbench.org This antagonism may occur because macrolides inhibit protein synthesis, which can slow bacterial growth, thereby diminishing the effectiveness of cell wall-targeting bactericidal agents. However, this interaction is not absolute and can vary depending on the specific bacterial strain, antibiotic concentrations, and the clinical context.
Molecular and Cellular Investigations of Kitasamycin's Antifibrotic Potential
Beyond its established antibacterial properties, Kitasamycin has demonstrated promising antifibrotic potential, representing a relatively nascent area of research. nih.gov Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, which leads to tissue scarring and impaired organ function. nih.gov
Molecular and cellular investigations have explored Kitasamycin's capacity to counteract fibrosis, particularly in experimental models involving transforming growth factor-beta 1 (TGF-β1), a pivotal mediator of fibrotic processes. nih.gov Studies have evaluated the effect of Kitasamycin on human fibroblasts, specifically within a TGF-β1-mediated fibrotic cell culture model. nih.gov
Key research findings indicate that Kitasamycin can inhibit the transformation of fibroblasts into myofibroblasts, a critical step in the progression of fibrosis. nih.gov Myofibroblasts are highly contractile cells responsible for producing substantial amounts of ECM components such as fibronectin and collagen. nih.gov A reduction in the synthesis of these ECM components has been observed following Kitasamycin treatment. nih.gov
Immunofluorescence-based in vitro evaluations have illustrated the antifibrotic effect of Kitasamycin by demonstrating reduced expression of alpha-smooth muscle actin (α-SMA), a marker indicative of myofibroblast differentiation, and fibronectin in human Tenon's fibroblasts treated with Kitasamycin in the presence of TGF-β1. nih.gov Western blot analyses further corroborate these findings, revealing a dose-dependent decrease in fibronectin and collagen VI levels, alongside α-SMA, in fibroblast cell lysates when exposed to Kitasamycin. nih.gov These molecular and cellular investigations suggest that Kitasamycin interferes with pathways involved in fibroblast activation and ECM production, underscoring its potential as an antifibrotic agent.
The following table summarizes key molecular and cellular findings regarding Kitasamycin's antifibrotic potential:
| Molecular/Cellular Target | Observed Effect of Kitasamycin | Research Method | Citation |
| Fibroblast-to-myofibroblast transformation | Inhibition nih.gov | Cell culture model (TGF-β1-mediated human fibroblasts) nih.gov | nih.gov |
| Extracellular Matrix (ECM) synthesis (e.g., fibronectin, collagen) | Decrease nih.gov | Cell culture model, Western blot analysis nih.gov | nih.gov |
| Alpha-smooth muscle actin (α-SMA) expression | Reduction nih.gov | Immunofluorescence, Western blot analysis nih.gov | nih.gov |
Q & A
Basic Research Questions
Q. How to experimentally determine the optimal concentration of precursors (e.g., ethyl acetate) for enhancing kitasamycin biosynthesis in Streptomyces kitasatoensis?
- Methodology :
- Use shake-flask fermentation with varying precursor concentrations (e.g., 0.32%–0.96% ethyl acetate) and measure kitasamycin titers via bioactivity assays (e.g., agar diffusion).
- Monitor cell growth (OD600) and precursor decomposition kinetics to avoid growth inhibition .
- Validate findings in scaled-up fermentors (e.g., 15-L) to assess industrial feasibility .
Q. What analytical methods are recommended for quantifying kitasamycin components (e.g., A4 vs. A5) and ensuring purity in research samples?
- Methodology :
- Employ high-performance liquid chromatography (HPLC) with UV detection at 231 nm, calibrated against leucomycin A5 reference standards .
- Use ion chromatography for quantifying organic acids (e.g., tartaric acid) in formulations, correlating pH and clarity to validate salt-forming rates .
Q. Why does ethyl acetate outperform sodium acetate as a precursor in kitasamycin biosynthesis?
- Methodology :
- Compare intracellular acetyl-CoA levels and enzyme activities (acyl-CoA synthetase, acyl-kinase) between precursor treatments via enzymatic assays .
- Analyze short-chain fatty acid accumulation (e.g., butyrate) using gas chromatography to link precursor metabolism to A5/A4 ratios .
Advanced Research Questions
Q. How does ethyl acetate regulate acetyltransferase activity and suppress A5-to-A4 conversion during kitasamycin biosynthesis?
- Methodology :
- Conduct time-course enzyme assays (AS, AK, APT) under ethyl acetate supplementation to identify peak activity phases .
- Use RNA-seq to profile acetyltransferase gene expression (e.g., act genes) and validate via CRISPR-Cas9 knockouts .
- Quantify intracellular butyrate levels via LC-MS to confirm its role in inhibiting C-3 acetylation .
Q. What experimental strategies resolve contradictions in kitasamycin titers at high precursor concentrations (e.g., >0.64% ethyl acetate)?
- Methodology :
- Perform metabolic flux analysis (13C-labeling) to identify bottlenecks in lactonic ring biosynthesis or acetyl-CoA utilization .
- Test combinatorial precursor supplementation (e.g., butyrate + ethyl acetate) to bypass metabolic limitations .
Q. How to elucidate the unclear biosynthetic pathway of A5-to-A4 conversion in S. kitasatoensis?
- Methodology :
- Isolate intermediates via preparative HPLC and characterize structures via NMR and HR-MS .
- Use heterologous expression of putative acetyltransferase genes in E. coli to reconstitute A4 synthesis in vitro .
Data Contradiction Analysis
Q. Why does sodium acetate inconsistently enhance kitasamycin titers despite being a known precursor?
- Resolution :
- Sodium acetate disrupts cell growth at >0.15% due to pH instability, whereas ethyl acetate slowly releases acetic acid without growth inhibition .
- Sodium acetate fails to induce acyl-kinase (AK) activity, limiting acetyl-phosphate production for lactonic ring formation .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
